molecular formula C4H9ClO2 B142252 2-Methoxyethoxymethyl chloride CAS No. 3970-21-6

2-Methoxyethoxymethyl chloride

Cat. No. B142252
CAS RN: 3970-21-6
M. Wt: 124.56 g/mol
InChI Key: BIAAQBNMRITRDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) were synthesized using atom transfer radical polymerization (ATRP), which suggests that MEMCl could potentially be used in polymerization reactions to create copolymers with specific properties . Additionally, the synthesis of carbon-14 labeled methyl 2-chloro-2-oxoacetate from dimethyl oxalate indicates that MEMCl could be used as an intermediate in the synthesis of labeled compounds .

Molecular Structure Analysis

The molecular structure of MEMCl-related compounds can be complex. For example, the asymmetric unit of 2-(methoxycarbonyl)anilinium chloride monohydrate contains two crystallographically independent cations, two chloride ions, and two water molecules, forming a three-dimensional network structure through hydrogen bonds and π–π stacking interactions . This suggests that MEMCl could also form various interactions in a crystalline state.

Chemical Reactions Analysis

The reactivity of MEMCl can be inferred from similar compounds. The acetolysis of 2,2-dimethyl-1-(p-methoxyphenyl)propyl chloride is an example of an SN2C+-type solvolysis reaction . This indicates that MEMCl might undergo similar solvolysis reactions under certain conditions. Furthermore, the reactivity of free chlorine constituents toward aromatic ethers suggests that MEMCl could react with other organic compounds in the presence of free chlorine .

Physical and Chemical Properties Analysis

The physical and chemical properties of MEMCl can be deduced from the behavior of related compounds. The phase transitions in water of copolymers based on MEO2MA and oligo(ethylene glycol) methacrylate were studied, showing sharp lower critical solution temperatures (LCST) around 40-50 °C, which implies that MEMCl might also influence the thermal properties of copolymers . The regioselective synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through uncatalyzed condensation reactions indicates that MEMCl could be involved in similar condensation reactions to yield various functionalized esters and sulfones .

Scientific Research Applications

Synthesis Applications

2-Methoxyethoxymethyl (MEM) chloride is utilized in the synthesis of various complex compounds. For instance, it has been used to protect the sn-3-OH of optically active glycerols in synthesizing 1,2-di-O-octadecyl-sn-glycero-3-phosphatidylcholine, demonstrating advantages over traditional protective groups (Yamauchi, Hihara, & Kinoshita, 1987). Additionally, it's employed in methods like converting epoxides into ketones, highlighting its versatility in organic synthesis (Horiuchi, Taniguchi, Oshima, & Utimoto, 1994).

Polymer Research

In polymer science, MEM chloride is instrumental in creating novel materials. For example, it's used in the synthesis of cationic polymers that can switch to zwitterionic forms upon light irradiation, beneficial for DNA condensation and release, and switching antibacterial activity (Sobolčiak et al., 2013). It's also involved in producing thermally sensitive water-soluble polymethacrylates, demonstrating the ability to control polymer properties like solubility and cloud point (Han, Hagiwara, & Ishizone, 2003).

Sensor Technology

MEM chloride contributes to the development of humidity sensors. For example, it's used in making humidity-sensitive thin films from cross-linked polyelectrolytes, which have applications in various humidity detection scenarios (Lee, Kim, Joo, & Gong, 2003).

Natural Product Synthesis

It plays a role in natural product synthesis, such as in the facile protection of phenols and hydroxypyridines, essential components in the synthesis of complex natural products like orellanine (Michelot & Meyer, 2003).

Miscellaneous Applications

MEM chloride is also used in various other chemical reactions, such as the conversion of ethers to carboxylic esters, showcasing its multifaceted role in chemical transformations (Gross & Watt, 1987).

Safety And Hazards

2-Methoxyethoxymethyl chloride is classified as a flammable liquid and vapor . It may cause cancer, skin irritation, serious eye irritation, and respiratory irritation . It is advised to obtain special instructions before use, keep away from heat, sparks, open flames, hot surfaces, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-(chloromethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAQBNMRITRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063250
Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethoxymethyl chloride

CAS RN

3970-21-6
Record name 1-(Chloromethoxy)-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3970-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyethoxymethyl chloride
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Record name Ethane, 1-(chloromethoxy)-2-methoxy-
Source EPA Chemicals under the TSCA
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Record name Ethane, 1-(chloromethoxy)-2-methoxy-
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Record name 1-chloro-2,5-dioxahexane
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Record name 2-METHOXYETHOXYMETHYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
339
Citations
K Yamauchi, M Hihara, M Kinoshita - … of the Chemical Society of Japan, 1987 - journal.csj.jp
… with 2-methoxyethoxymethyl chloride or 2-(trimethylsilyl)ethoxymethyl chloride at ca. 0C for 2h. Distillation of the reaction mixtures furnished the corresponding 3-O-MEM and 3-O-SEM …
Number of citations: 12 www.journal.csj.jp
RS Gross, DS Watt - Synthetic Communications, 1987 - Taylor & Francis
… To a solution of 100 mg (0.21 mmol) of 5 and 255 mg (2.1 mmol) of 2-methoxyethoxymethyl chloride in 2.0 mL of dichloromethane was added 264 mg (2.1 mmol) of diisopropyl…
Number of citations: 19 www.tandfonline.com
PGM Wuts - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 3970‐21‐6 ] C 4 H 9 ClO 2 (MW 124.58) InChI = 1S/C4H9ClO2/c1‐6‐2‐3‐7‐4‐5/h2‐4H2,1H3 InChIKey = BIAAQBNMRITRDV‐UHFFFAOYSA‐N ( protection of alcohols , phenols, and …
Number of citations: 1 onlinelibrary.wiley.com
T Benneche - Mini-Reviews in Organic Chemistry, 2015 - ingentaconnect.com
… The -halo ethers that have been reviewed are: benzyloxymethyl chloride (BOMCl), ethoxymethyl chloride (EOMCl), 2-methoxyethoxymethyl chloride (MEMCl), methoxymethyl bromide (…
Number of citations: 0 www.ingentaconnect.com
RH Prager, C Tsopelas - Australian Journal of Chemistry, 1990 - CSIRO Publishing
… The imidazole (28) was N-alkylated with 2-methoxyethoxymethyl chloride as above to give … and It was N-alkylated with 2-methoxyethoxymethyl chloride as above to give a lightsensitive …
Number of citations: 15 www.publish.csiro.au
D Michelot, M Meyer - Natural Product Research, 2003 - Taylor & Francis
… Protection by 2-methoxyethoxymethyl chloride (MEM-Cl) was achieved by phase transfer catalysis with Aliquat 336Õ, subsequent removal of the protecting group was completed with …
Number of citations: 7 www.tandfonline.com
J Zakrzewski, U Wyrzykowska - Polish Journal of Chemical Technology, 2006 - infona.pl
Manufacturing 2-methoxyethoxymethyl chloride (MEMCl) and 1-haloalkyl esters - compounds used for modification of antibiotics … Manufacturing 2-methoxyethoxymethyl …
Number of citations: 3 www.infona.pl
N Alqadhi, MH Abdellah, S Nematulloev… - Separation and …, 2024 - Elsevier
… The membranes demonstrated excellent active pharmaceutical ingredient purification through the removal a 2-methoxyethoxymethyl chloride (125 g mol −1 ) carcinogenic impurity from …
Number of citations: 2 www.sciencedirect.com
이지혜 - 1997 - dspace.ewha.ac.kr
… The reaction of 13 with 2- methoxyethoxymethyl chloride (MEMCl) gave 14, which was then debenzoylated with methanolic ammonia to afford 5'- deprotected nucleoside 15. And 15 …
Number of citations: 0 dspace.ewha.ac.kr
T Nokami, K Matsumoto, T Itoh… - … Process Research & …, 2014 - ACS Publications
… Although the reaction of pyrrolidine with 2-methoxyethoxymethyl chloride (MEMCl) in 15 s was performed with the system, the yields of ionic liquids [MEMmpyr][TfO] and [C1mpyr][TfO] …
Number of citations: 18 pubs.acs.org

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